![molecular formula C8H5ClS B105630 4-氯苯并[b]噻吩 CAS No. 66490-33-3](/img/structure/B105630.png)

4-氯苯并[b]噻吩

概述

描述

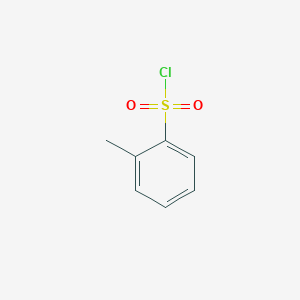

4-Chlorobenzo[b]thiophene is a chemical compound that serves as a key intermediate in various synthetic processes, particularly in the field of medicinal chemistry. It is characterized by a thiophene ring fused to a benzene ring with a chlorine atom attached to the benzene ring. This structure is a common motif in compounds exhibiting a wide range of pharmacological properties, making it a valuable scaffold in drug discovery and development .

Synthesis Analysis

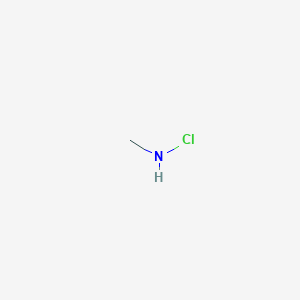

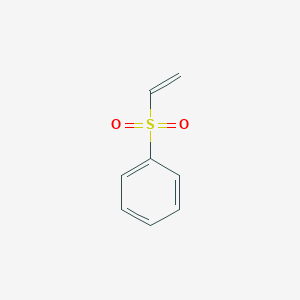

The synthesis of 4-Chlorobenzo[b]thiophene and its derivatives has been the subject of several studies. An efficient synthetic route to this compound was established through a practical decarboxylation process, which is safe, cost-effective, and yields the target compound by distillation under reduced pressure . Additionally, the reactivity of trans-1,2-diarylethenes with thionyl chloride has been explored, providing a method to synthesize 3-chlorobenzo[b]thiophenes, which are closely related to 4-chlorobenzo[b]thiophene . Furthermore, palladium(0) Suzuki–Miyaura cross-coupling reactions have been utilized to synthesize 2,3-diarylbenzo[b]thiophene derivatives, demonstrating the versatility of benzo[b]thiophene scaffolds in chemical synthesis .

Molecular Structure Analysis

Structural studies of benzo[b]thiophene derivatives, such as 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, have been conducted using single-crystal X-ray structure determination. These studies confirm the molecular structures of these compounds and provide insights into their crystalline systems and intermolecular interactions . The planar molecular structures of benzo[b]thiophene derivatives are often packed in a herringbone arrangement, as elucidated by structural characterization .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions that modify their structure and properties. For instance, nucleophilic substitution reactions have been used to replace chlorine atoms in hexachlorobenzo[b]thiophen with different nucleophiles, leading to a range of substitution products . The Buchwald-Hartwig reaction has been employed to replace the chlorine substituent in 3-chlorobenzo[b]thiophene derivatives, although reductive dechlorination was also observed as a side reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives have been investigated through techniques such as cyclic voltammetry (CV) and UV-vis spectroscopy. These studies provide valuable information on the electrochemical behavior and optical properties of these compounds, which are important for their potential applications in electronic materials and as pharmacological agents . The biological activities of benzo[b]thiophene derivatives have also been evaluated, with many compounds exhibiting potent antibacterial, antifungal, anti-inflammatory, and antithrombolytic activities .

科学研究应用

安全高效的合成

- 脱羧过程:Miyake 等人(2016)建立了 4-氯苯并[b]噻吩的安全高效的合成路线,主要用于布雷昔布拉唑合成。该工艺涉及三步实用的脱羧,证明具有成本效益且产率高,适用于中试规模生产 (Miyake、Shimizu、Tsuji 和 Ikeda,2016)。

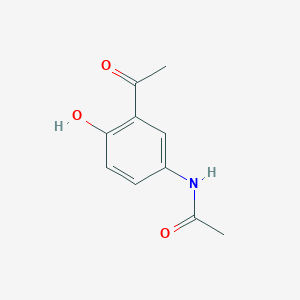

生物活性

- 药理性质:Isloor、Kalluraya 和 Sridhar Pai(2010)强调了苯并[b]噻吩分子在合成药物化学中的重要性,因为它们具有广泛的药理性质。他们合成了新的衍生物,表现出显着的抗菌、抗真菌和抗炎活性 (Isloor、Kalluraya 和 Sridhar Pai,2010)。

晶体结构分析

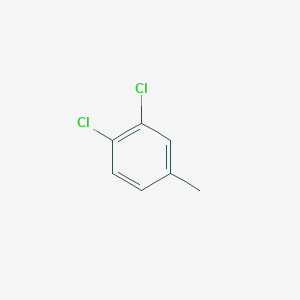

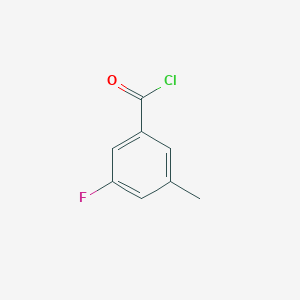

- 结构测定:Tarighi 等人(2009)由肉桂酸和亚硫酰氯合成了 3-氯苯并[b]噻吩-2-酰氯。该研究的重点是 X 射线晶体结构测定,提供了分子相互作用和以范德华力为主的堆积结构的见解 (Tarighi、Abbasi、Zamanian、Badiei 和 Ghoranneviss,2009)。

先进的合成技术

- 亲电加成-环化:Lamanna 和 Menichetti(2007)描述了一个通过有效的亲电加成-环化程序将二芳基炔烃转化为 3-氯苯并[b]噻吩的过程。这与创建药理学上重要的 2,3-二取代衍生物特别相关 (Lamanna 和 Menichetti,2007)。

抗菌和镇痛活性

- 苯并[b]噻吩衍生物的合成:Kumara 等人(2009)由 3-氯苯并[b]噻吩-2-酰氯合成了各种化合物,然后对它们进行了抗菌和镇痛活性的测试。该研究提供了有关这些化合物的潜在治疗应用的宝贵信息 (Kumara、Mahadevan、Harishkumar、Padmashali 和 Naganagowda,2009)。

新型合成应用

- 与亚硫酰氯的反应:Han 等人(2011)探索了各种反式-1,2-二芳基乙烯与亚硫酰氯的反应性,导致形成 3-氯苯并[b]噻吩。这项研究对于理解化学转化和新型荧光液晶化合物的合成具有重要意义 (Han、Wang、Chang、Liu、Wang 和 Meng,2011)。

安全和危害

未来方向

属性

IUPAC Name |

4-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYUMNQONHLLNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496350 | |

| Record name | 4-Chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobenzo[b]thiophene | |

CAS RN |

66490-33-3 | |

| Record name | 4-Chlorobenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66490-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

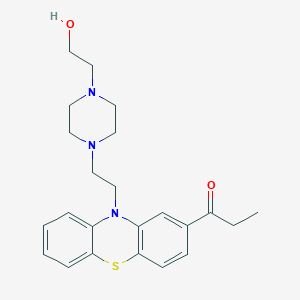

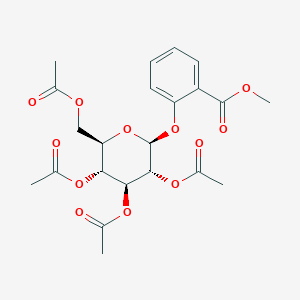

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)

![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)

![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)